molecular formula C13H10FNO3 B6368262 6-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine CAS No. 1261993-32-1

6-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine

Cat. No.: B6368262
CAS No.: 1261993-32-1
M. Wt: 247.22 g/mol
InChI Key: GVIMKEAEXRBMSL-UHFFFAOYSA-N
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Description

6-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing fluoro and methoxycarbonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide or tetrahydrofuran, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-(3-Fluoro-5-formylphenyl)-2-hydroxypyridine.

    Reduction: Formation of 6-(3-Fluoro-5-hydroxymethylphenyl)-2-hydroxypyridine.

    Substitution: Formation of 6-(3-Amino-5-methoxycarbonylphenyl)-2-hydroxypyridine.

Scientific Research Applications

6-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The fluoro and methoxycarbonyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Fluorophenyl)-2-hydroxypyridine
  • 6-(3-Methoxycarbonylphenyl)-2-hydroxypyridine
  • 6-(3-Fluoro-5-methylphenyl)-2-hydroxypyridine

Uniqueness

6-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine is unique due to the presence of both fluoro and methoxycarbonyl groups on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 3-fluoro-5-(6-oxo-1H-pyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)9-5-8(6-10(14)7-9)11-3-2-4-12(16)15-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIMKEAEXRBMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683096
Record name Methyl 3-fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-32-1
Record name Methyl 3-fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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